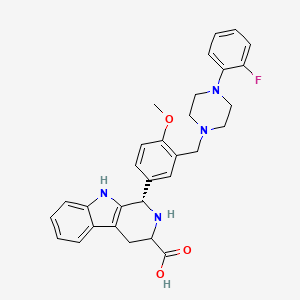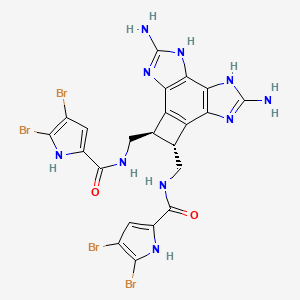
Anticancer agent 190
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 190 is a novel compound that has shown significant potential in the treatment of various types of cancer. This compound is part of a new generation of anticancer drugs designed to target specific molecular pathways involved in cancer cell proliferation and survival. Its unique structure and mechanism of action make it a promising candidate for further development and clinical application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 190 involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This is typically achieved using reagents such as aldehydes and amines under acidic or basic conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its anticancer properties. This step often involves the use of reagents like halides, acids, and bases under controlled temperatures and pressures.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the compound meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions: Anticancer agent 190 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions, using reagents like halides and acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, acids, and bases under controlled temperatures and pressures.
Major Products Formed:
Aplicaciones Científicas De Investigación
Anticancer agent 190 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: Explored for its potential to treat various types of cancer, including breast, lung, and colon cancer. Clinical trials are underway to evaluate its efficacy and safety in humans.
Industry: Utilized in the development of new anticancer drugs and as a reference standard in quality control laboratories.
Mecanismo De Acción
The mechanism of action of anticancer agent 190 involves the inhibition of specific molecular targets involved in cancer cell proliferation and survival. Key pathways affected include:
Inhibition of Kinases: The compound inhibits various kinases involved in cell signaling, leading to the disruption of cancer cell growth and division.
Induction of Apoptosis: this compound promotes programmed cell death by activating apoptotic pathways and inhibiting anti-apoptotic proteins.
Disruption of DNA Repair: The compound interferes with DNA repair mechanisms, leading to the accumulation of DNA damage and cell death.
Comparación Con Compuestos Similares
Anticancer agent 190 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include vismodegib, sonidegib, and glasdegib, which are also Hedgehog pathway inhibitors.
Uniqueness: Unlike other compounds, this compound has a unique structure that allows it to target multiple pathways simultaneously, enhancing its efficacy and reducing the likelihood of resistance development.
Propiedades
Fórmula molecular |
C21H13ClF2N2OS |
|---|---|
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
6-chloro-3-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H13ClF2N2OS/c22-14-3-10-19-18(11-14)20(27)26(17-8-6-16(24)7-9-17)21(25-19)28-12-13-1-4-15(23)5-2-13/h1-11H,12H2 |
Clave InChI |
PCNWUMCMLHBAPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSC2=NC3=C(C=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


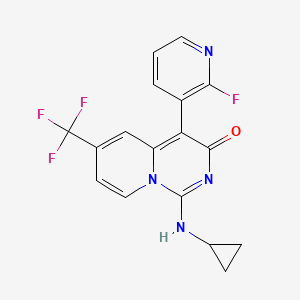
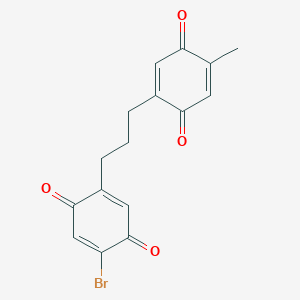
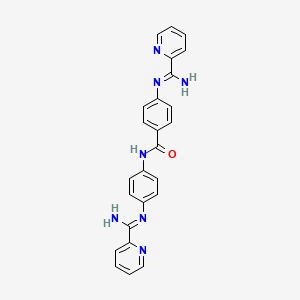

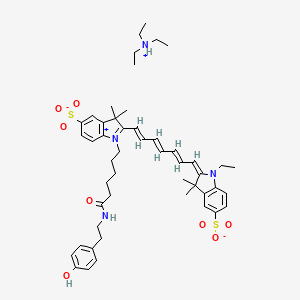
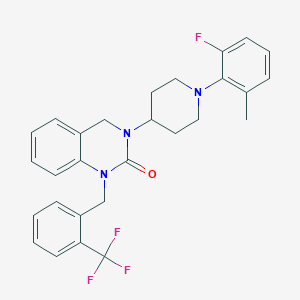
![1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene](/img/structure/B12368877.png)
![N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B12368878.png)
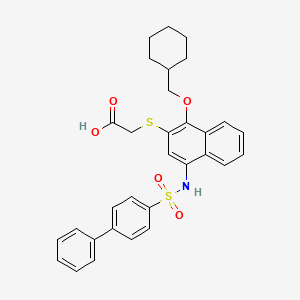
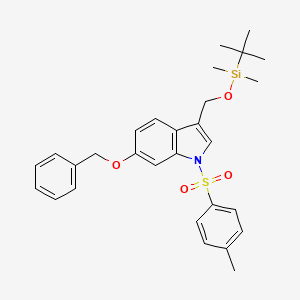
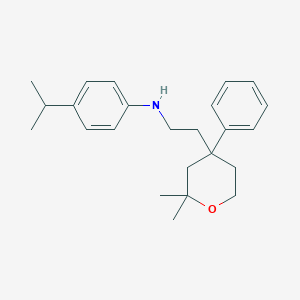
![(2R,3S,4R,6R)-6-[[(1R,4R,5R,8S,16S,19S,22R)-5,19-dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-10,13-dien-8-yl]oxy]-3-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-ol](/img/structure/B12368892.png)
